molecular formula C22H25N5O3S B2445299 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide CAS No. 886966-10-5

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide

Cat. No.: B2445299
CAS No.: 886966-10-5
M. Wt: 439.53
InChI Key: WHHATAROXLZVET-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-15(2)26(17-7-5-4-6-8-17)20(28)14-31-22-25-24-19(21(29)27(22)23)13-16-9-11-18(30-3)12-10-16/h4-12,15H,13-14,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHATAROXLZVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-isopropyl-N-phenylacetamide is a derivative of triazine and thiadiazine structures, which have been recognized for their diverse biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Triazine Core : The triazine ring is known for its role in various pharmacological activities.
  • Thioether Group : This moiety often enhances the compound's interaction with biological targets.
  • Aromatic Substituents : The presence of methoxy and phenyl groups may influence the lipophilicity and bioavailability.

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H157) cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

A study assessed the compound's activity using the Sulforhodamine B (SRB) assay, which quantifies cell viability based on total protein synthesis. Results indicated that the compound significantly reduced cell viability in treated cancer cell lines compared to controls.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
H15715.0Cell cycle arrest in G2/M phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies evaluating its efficacy against bacterial strains have shown promising results, indicating its potential as an antibacterial agent.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurodegenerative diseases:

EnzymeIC50 (µM)Significance
Acetylcholinesterase8.5Potential treatment for Alzheimer's
Butyrylcholinesterase10.2Neuroprotective effects

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Increases in pro-apoptotic factors (Bax, caspase-3) and decreases in anti-apoptotic factors (Bcl-2) have been observed in treated cells.
  • Cell Cycle Regulation : Compounds have shown to arrest the cell cycle at specific phases, leading to reduced proliferation.
  • Enzyme Interaction : The thioether group enhances binding affinity to target enzymes, leading to effective inhibition.

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